molecular formula C61H81N15O22S6 B1574730 Acylated Linaclotide

Acylated Linaclotide

カタログ番号 B1574730
分子量: 1568.76
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Linaclotide is a 14-amino acid peptide indicated for the treatment of adults with CC and IBS-C;  agonist of guanylate cyclase C

科学的研究の応用

Molecular Structure and Stability

Linaclotide, a first-in-class, orally administered 14-amino acid peptide, has a molecular structure stabilized by three intramolecular disulfide bridges. It exhibits high affinity and pH-independent binding to guanylate cyclase C receptors. Linaclotide is stable after exposure to simulated gastric fluid and is resistant to hydrolysis by pepsin, ensuring its integrity in the gastric environment. Its very low oral bioavailability (0.1%) suggests localized action in the gastrointestinal tract, with minimal systemic exposure (Busby et al., 2010).

Mechanism of Action and Pharmacological Effects

Linaclotide is a potent and selective guanylate cyclase C agonist. Its pharmacological effects, evidenced by increased fluid secretion and accelerated gastrointestinal transit, are confined to the gastrointestinal tract. The pharmacodynamic effects of linaclotide in rodent models of gastrointestinal function are mechanistically linked to the activation of intestinal guanylate cyclase C (GC-C). This activation leads to a significant increase in intracellular cyclic guanosine-3',5'-monophosphate (cGMP), which plays a crucial role in mediating the therapeutic effects of linaclotide. However, linaclotide is completely degraded after 30 minutes of incubation in jejunal fluid, highlighting its rapid metabolism in the intestinal environment (Bryant et al., 2010).

Gastrointestinal Stability and Activity Enhancement

Attempts to improve the gastrointestinal stability of linaclotide have led to the design and synthesis of linaclotide analogues. These analogues exhibit substantial improvements in gastrointestinal half-lives (over 8 hours compared to linaclotide's 48 minutes) while retaining low nanomolar concentration activity at the guanylate cyclase-C receptor. This advancement highlights the potential of developing gut-stable peptides for enhancing the therapeutic application of linaclotide in gastrointestinal disorders (Emidio et al., 2021).

Metabolism, Disposition, and Active Metabolite Contribution

In-depth analysis of linaclotide's metabolism, degradation, and disposition has revealed its stability in the stomach and conversion to an active metabolite, MM-419447, in the small intestine. Both linaclotide and MM-419447 are minimally absorbed after oral administration, with low systemic and portal vein concentrations observed in rats and humans. MM-419447, the predominant active peptide recovered in feces, exhibits high-affinity binding to T84 cells and induces significant accumulation of intracellular cGMP. Additionally, MM-419447 has shown to significantly increase fluid secretion in small intestinal loops and accelerate gastrointestinal transit in rat models, underlining its importance in contributing to linaclotide’s pharmacology (Busby et al., 2013).

特性

製品名

Acylated Linaclotide

分子式

C61H81N15O22S6

分子量

1568.76

配列

Ac–Cys1–Cys–Glu–Tyr–Cys–Cys–Asn–Pro–Ala–Cys–Thr–Gly–Cys–Tyr–OH

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。